N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide
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Description
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C21H23N3OS and its molecular weight is 365.5. The purity is usually 95%.
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Scientific Research Applications
Environmental Remediation
One of the notable applications of related compounds is in the environmental remediation of industrial wastes. For instance, the use of novel magnetic nanoadsorbents synthesized via modifications of similar compounds for the removal of heavy metals like Cd2+ and Zn2+ from industrial wastes. This approach highlights the potential of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide derivatives in environmental cleanup due to their high adsorption capacity, stability, and reusability (Zargoosh et al., 2015).
Medicinal Chemistry
Compounds with a similar structural framework have shown promise in medicinal chemistry, particularly in antimicrobial and anticancer research. For example, derivatives synthesized from related structural precursors were evaluated for their antimicrobial activities, revealing potential applications in developing new antibacterial agents (Hawas et al., 2012). Moreover, the synthesis of novel N-substituted derivatives has been explored for their potential as α-blocking agents, indicating a wide range of therapeutic applications (Abdel-Wahab et al., 2008).
Drug Discovery and Development
The structural diversity and modifiability of compounds like N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide make them valuable in drug discovery and development. Their synthesis and modifications have facilitated the exploration of biological activities and the mechanism of action of potential drug candidates. For instance, the development of fluorine-18-labeled derivatives for PET imaging underscores the utility of such compounds in biomedical imaging and diagnostics (Lang et al., 1999).
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15-9-10-18-19(12-15)26-21(23-18)24(14-16-6-5-11-22-13-16)20(25)17-7-3-2-4-8-17/h5-6,9-13,17H,2-4,7-8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUMDOCASGNOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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